N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide-based inhibitors. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide involves several stepsThe final step involves the sulfonation of the phenyl ring with 2,4-dimethylbenzenesulfonyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: It has shown promise in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific chemical structure and the presence of the azepane moiety. Similar compounds include:
- N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,6-difluorobenzamide
- N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
- N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-chlorobenzenesulfonamide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-18-7-13-23(19(2)17-18)31(29,30)27-21-10-8-20(9-11-21)22-12-14-24(26-25-22)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDUGHSBIVUMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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